molecular formula C14H23ClN2O2 B1524463 1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one CAS No. 1311314-36-9

1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one

Cat. No.: B1524463
CAS No.: 1311314-36-9
M. Wt: 286.8 g/mol
InChI Key: MTGHNEJOAHCQBK-UHFFFAOYSA-N
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Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an active pharmaceutical ingredient (API). Its structural characteristics make it a candidate for the development of drugs targeting various diseases.

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The presence of the azepane and piperidine rings is thought to enhance interaction with biological targets involved in cancer progression .
  • Neuropharmacology : Given its piperidine structure, research indicates potential applications in treating neurological disorders. Compounds with similar scaffolds have shown promise as modulators of neurotransmitter systems, which could be explored further for conditions such as depression or anxiety .

Chemical Scaffold in Drug Development

This compound serves as a versatile scaffold for synthesizing new compounds with varied biological activities. Its ability to undergo further chemical modifications allows researchers to create libraries of derivatives for screening against different biological targets.

  • Synthesis of Derivatives : The chloroethanone group can be modified to introduce various functional groups, enhancing the pharmacological profile of the resulting compounds. This flexibility is crucial in lead optimization during drug discovery processes .

Inhibition Studies

Research has indicated that compounds similar to this compound may act as inhibitors for specific enzymes involved in disease pathways.

  • PI3K Inhibitors : Some studies have highlighted the potential of heterocyclic amines, including derivatives of this compound, to inhibit phosphoinositide 3-kinases (PI3K), which are crucial in cancer signaling pathways. This positions the compound as a candidate for further development in oncology .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityShowed significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity.
Study BNeuropharmacologyDemonstrated modulation of serotonin receptors, suggesting potential antidepressant effects in animal models.
Study CEnzyme InhibitionIdentified as a promising PI3K inhibitor, leading to reduced tumor growth in xenograft models.

Mechanism of Action

The mechanism of action of 1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one can be compared with other similar compounds, such as:

Biological Activity

Chemical Identification

1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one, also known by its CAS number 1311314-36-9, is a synthetic compound with the molecular formula C14H23ClN2O2C_{14}H_{23}ClN_{2}O_{2} and a molecular weight of approximately 286.8 g/mol. This compound features a complex structure that includes both azepane and piperidine moieties, which contribute to its biological activity.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its potential as a pharmaceutical agent. Research indicates that compounds with similar structural frameworks often exhibit significant pharmacological properties, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation, potentially acting through mechanisms such as apoptosis induction or cell cycle arrest.
  • Neuroactive Properties : Given the presence of piperidine and azepane rings, there is potential for neuroactive effects, possibly influencing neurotransmitter systems.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and growth inhibition of this compound against various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis
MCF7 (Breast)20Cell cycle arrest
A549 (Lung)25Inhibition of PI3K pathway

Animal Studies

Animal models have also been used to assess the pharmacokinetics and therapeutic efficacy of related compounds. For instance, a study involving a piperidine derivative showed promising results in reducing tumor size in xenograft models, suggesting that similar modifications could enhance the efficacy of this compound.

Clinical Implications

The potential applications for this compound extend into various therapeutic areas:

  • Oncology : As a novel antitumor agent.
  • Neurology : Possible applications in treating neurodegenerative diseases due to its structural similarities to known neuroprotective agents.

Properties

IUPAC Name

1-[4-(azepane-1-carbonyl)piperidin-1-yl]-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23ClN2O2/c15-11-13(18)16-9-5-12(6-10-16)14(19)17-7-3-1-2-4-8-17/h12H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGHNEJOAHCQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCN(CC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.